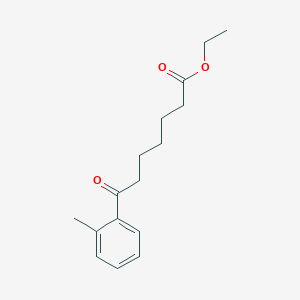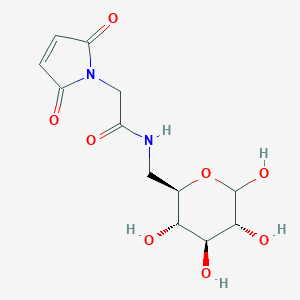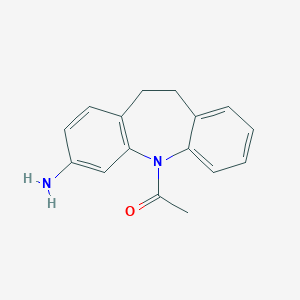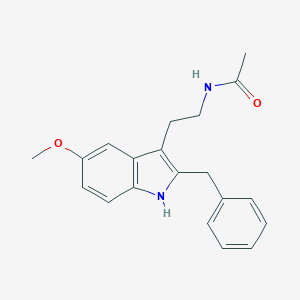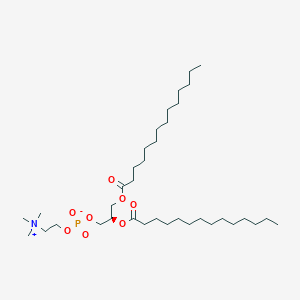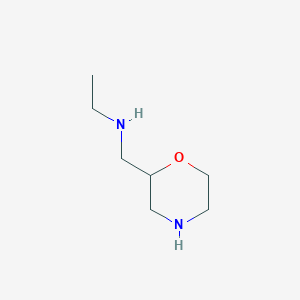
Sodium hypophosphite monohydrate
Descripción general
Descripción
Sodium hypophosphite monohydrate (NaH2PO2·H2O), also known as sodium phosphinate, is the sodium salt of hypophosphorous acid. It appears as odorless white crystals and is a solid at room temperature . It is soluble in water and easily absorbs moisture from the air .
Synthesis Analysis
Sodium hypophosphite can be prepared by reacting sodium carbonate and calcium hydroxide in water to produce an aqueous mixture of sodium hydroxide and calcium carbonate. This mixture is then treated with free phosphorus to react with the sodium hydroxide .Molecular Structure Analysis
The molecular formula of Sodium hypophosphite monohydrate is H4NaO3P . Its average mass is 105.993 Da and its monoisotopic mass is 105.979576 Da .Chemical Reactions Analysis
Sodium hypophosphite decomposes into phosphine, which is highly irritating to the respiratory tract, and disodium phosphate . It has been indicated to react explosively when triturated with chlorates .Physical And Chemical Properties Analysis
Sodium hypophosphite monohydrate has a density of 0.8 g/cm3 . It has a melting point of 310 °C . It is soluble in water, ethanol, acetic acid, ethylene glycol, and propylene glycol .Aplicaciones Científicas De Investigación
Electroless Nickel Plating
Sodium hypophosphite monohydrate is primarily used in electroless nickel plating (Ni-P). This process involves reducing nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The resulting nickel deposit contains up to 15% phosphorus .
Synthesis of Nickel Nanoparticles
This compound can be used as a reducing agent in the synthesis of nickel nanoparticles (NiNP) from nickel acetate tetrahydrate under microwave irradiation . This method is beneficial for creating a durable nickel-phosphorus film that can coat objects with irregular surfaces .
Enantioselective Transfer Hydrogenation
Sodium hypophosphite monohydrate can act as a hydrogen donor in the enantioselective transfer hydrogenation of aliphatic and aromatic ketones to corresponding alcohols in the presence of a ruthenium catalyst .
Synthesis of Mono Alkyl Phosphinic Acids
It can be used as a radical precursor to synthesize mono alkyl phosphinic acids via radical reaction with alkenes in the presence of Et3B as the initiator .
Reduction of Diazonium Salt
Sodium hypophosphite hydrate can be used as a reagent for the reduction of the diazonium salt . This reaction is useful in the synthesis of various organic compounds.
Esterification Catalyst
It can be used as a catalyst in the esterification of spent grain to improve heavy metal ions adsorption capacity using N,N-dimethylformamide (DMF) as a solvent .
Mecanismo De Acción
Target of Action
Sodium hypophosphite monohydrate, also known as sodium phosphinate, primarily targets metal ions . It is capable of reducing metal ions back into base metal . This property forms the basis for its main industrial application, which is electroless nickel plating .
Mode of Action
The compound interacts with its targets (metal ions) through a reduction process . In this process, sodium hypophosphite monohydrate serves as a reducing agent . It can reduce nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The latter requires that the substrate is activated with fine particles of palladium .
Biochemical Pathways
The reduction of metal ions by sodium hypophosphite monohydrate affects the biochemical pathways related to metal ion homeostasis. The resulting nickel deposit contains up to 15% phosphorus . This process forms a durable nickel-phosphorus film that can coat objects with irregular surfaces .
Result of Action
The primary result of sodium hypophosphite monohydrate’s action is the formation of a durable nickel-phosphorus film . This film can coat objects with irregular surfaces, such as those found in avionics, aviation, and the petroleum field . The compound’s action can also lead to the decomposition into phosphine, which is irritating to the respiratory tract, and disodium phosphate .
Action Environment
Sodium hypophosphite monohydrate is a solid at room temperature, appearing as odorless white crystals . It easily absorbs moisture from the air . Therefore, it should be kept in a cool, dry place, isolated from oxidizing materials . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Sodium hypophosphite monohydrate has been used as a reducing agent in the synthesis of nickel nanoparticles from nickel acetate tetrahydrate under microwave irradiation . It has also been used as a hydrogen donor in the enantioselective transfer hydrogenation of aliphatic and aromatic ketones to corresponding alcohols in the presence of a ruthenium catalyst . These applications suggest potential future directions for the use of Sodium hypophosphite monohydrate in various industrial and scientific fields.
Propiedades
InChI |
InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;(H,1,2);1H2/q+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGTEHQOFWBES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143243 | |
| Record name | Sodium phosphinate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Sodium hypophosphite monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium hypophosphite monohydrate | |
CAS RN |
10039-56-2 | |
| Record name | Sodium phosphinate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM HYPOPHOSPHITE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VN69WUP7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







